molecular formula C24H23NO5 B2515851 4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid CAS No. 647036-24-6

4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Cat. No. B2515851
CAS RN: 647036-24-6
M. Wt: 405.45
InChI Key: QCQQUVYMWQPHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, also known as TMC-1A, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of acridine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

Antibacterial Studies

This compound has been used in antibacterial studies . The chemistry of macromolecules like Schiff bases has been receiving good attention in various industry areas because they are one of the apt immobilization alternatives for biopolymer biosensors .

Sensor Development

The compound can coordinate with metal and the resulting material can act as sensors . The coordinating ability of the polymer-based macromolecules like Schiff bases with metal permits these materials to act as sensors .

Drug Development

There is considerable interest in the preparation and structural studies of these compounds due to their medical application . These ligands and complexes that have sulfur and nitrogen have wide applications for the preparation of drugs .

Antifungal Studies

Research studies show that Schiff bases and their metal complexes have been widely studied due to their important fungicidal properties .

Anticancer Studies

Schiff bases are also known for their anticancer properties . They have been widely studied due to their potential in this field .

Antiparasitic Studies

Another important application of Schiff bases is their antiparasitic properties . They have been widely studied due to their potential in this field .

Green Solvent

Operationally simple condensation of dl -alanine amino acid with substituted aromatic aldehydes/heterocyclic aldehyde occurs to afford Schiff bases in quantitative yield under organic solvent-free conditions efficiently in the presence of water as a green solvent .

Antibacterial and Antifungal Activities

Most of the Schiff bases have shown potent antibacterial and antifungal activity . They are active against a wide range of organisms .

properties

IUPAC Name

(4E)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-28-19-12-14(13-20(29-2)23(19)30-3)11-15-7-6-9-17-21(24(26)27)16-8-4-5-10-18(16)25-22(15)17/h4-5,8,10-13H,6-7,9H2,1-3H3,(H,26,27)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQQUVYMWQPHRO-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

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